3-Methoxydibenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-methoxydibenzofuran |
InChI |
InChI=1S/C13H10O2/c1-14-9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8H,1H3 |
InChI Key |
ZMYFEQQJOZDPGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxydibenzofuran and Its Analogues
Classical Approaches to Dibenzofuran (B1670420) Synthesis
Traditional methods for the synthesis of dibenzofurans have laid the groundwork for the development of more modern techniques. These classical approaches typically involve the formation of the central furan (B31954) ring through the cyclization of pre-functionalized diaryl ethers or substituted biphenyls.
Cyclization Reactions of Diaryl Ethers
The intramolecular cyclization of diaryl ethers is a fundamental and widely employed strategy for the synthesis of dibenzofurans. This approach involves the formation of a carbon-carbon bond between the two aryl rings of a diaryl ether precursor.
One of the earliest methods involves the Ullmann condensation , which can be used to prepare the diaryl ether precursor itself. This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. wikipedia.org For the synthesis of a 3-methoxydibenzofuran precursor, this could involve the reaction of a suitably substituted phenol and an aryl halide. Once the diaryl ether is formed, cyclization can be induced under various conditions.
A prominent example of this cyclization strategy is the Pschorr reaction , which proceeds via the intramolecular cyclization of a diazonium salt derived from a 2-aminodiphenyl ether. organic-chemistry.orgwikipedia.org The reaction is typically initiated by diazotization of the amino group with nitrous acid, followed by a copper-catalyzed radical cyclization to form the dibenzofuran core. organic-chemistry.orgwikipedia.org
Another classical approach involves the cyclization of 2,2′-dihalodiphenyl ethers, such as 2,2′-diiododiphenyl ethers. These reactions often require harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper or other metals, to effect the intramolecular C-C bond formation.
Ring Closure of Substituted Biphenyls
An alternative classical strategy for dibenzofuran synthesis involves the formation of the central oxygen-containing ring from a substituted biphenyl (B1667301) precursor. This approach typically relies on the intramolecular cyclization of 2,2′-disubstituted biphenyls.
A common method in this category is the acid-catalyzed dehydration of 2,2′-dihydroxybiphenyls . Heating these compounds in the presence of a strong acid, such as sulfuric acid or phosphoric acid, can induce intramolecular etherification to yield the corresponding dibenzofuran. The conditions are often forcing, which can limit the functional group tolerance of the reaction.
Similarly, the ring closure of 2-amino-2′-methoxybiphenyls can be achieved, often through a diazotization reaction followed by intramolecular cyclization, conceptually similar to the Pschorr reaction but starting from a biphenyl precursor.
Rearrangement Strategies from Alternative Heterocyclic Systems
While less common, rearrangement strategies from other heterocyclic systems have also been explored for the synthesis of dibenzofurans. For instance, the acid-catalyzed rearrangement of certain fluorenone derivatives has been reported to yield dibenzofurans, although this is not a general or widely used method. These transformations often proceed through complex mechanistic pathways and may not be suitable for the targeted synthesis of specifically substituted dibenzofurans like this compound.
Contemporary Synthetic Strategies for Dibenzofuran Derivatives
Modern synthetic chemistry has introduced a plethora of more efficient, selective, and milder methods for the construction of the dibenzofuran skeleton. These contemporary strategies often rely on the use of transition-metal catalysts to facilitate key bond-forming reactions.
Transition-Metal-Catalyzed Couplings for Precursor Formation
The formation of the key diaryl ether or biphenyl precursors for dibenzofuran synthesis has been significantly advanced by the development of transition-metal-catalyzed cross-coupling reactions. These methods offer greater functional group tolerance and milder reaction conditions compared to classical approaches like the Ullmann condensation.
Palladium- and copper-catalyzed C-O and C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, are now routinely used to synthesize the necessary diaryl ether and amino-biphenyl precursors with high efficiency. wikipedia.org For example, the synthesis of a precursor to this compound could be achieved by the palladium-catalyzed coupling of a boronic acid derivative with a substituted phenol or aniline.
The following table provides examples of transition-metal-catalyzed reactions used in the formation of dibenzofuran precursors.
| Coupling Reaction | Catalyst/Ligand | Reactants | Product Type | Reference |
| Buchwald-Hartwig Etherification | Pd(OAc)₂ / Buchwald Ligands | Aryl Halide + Phenol | Diaryl Ether | wikipedia.org |
| Ullmann-type C-O Coupling | CuI / Ligand | Aryl Halide + Phenol | Diaryl Ether | wikipedia.orgmdpi.com |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Aryl Boronic Acid + Aryl Halide | Biphenyl | N/A |
Intramolecular Carbon-Oxygen and Carbon-Carbon Bond Formations
The hallmark of many contemporary dibenzofuran syntheses is the use of transition-metal catalysts to effect the key intramolecular cyclization step, forming either the C-O or C-C bond of the furan ring. These methods often proceed with high regioselectivity and under significantly milder conditions than their classical counterparts.
Palladium-catalyzed intramolecular C-H arylation has emerged as a powerful tool for the synthesis of dibenzofurans from diaryl ethers. nih.gov This reaction involves the direct activation of a C-H bond on one of the aryl rings and its subsequent coupling with the other aryl ring, which is typically functionalized with a halide or triflate. This approach avoids the need for pre-functionalization of both aryl rings, leading to more atom-economical syntheses. nih.gov
Copper-catalyzed intramolecular O-arylation of 2-halobiphenyls or related substrates provides another efficient route to dibenzofurans. nih.gov These reactions, often referred to as intramolecular Ullmann-type couplings, have been significantly improved through the development of new ligands and reaction conditions, allowing them to proceed at lower temperatures and with a broader substrate scope. nih.gov
Rhodium-catalyzed reactions have also been employed in the synthesis of dibenzofurans. clockss.orgnih.govelsevier.com For instance, rhodium-catalyzed [2+2+2] cycloadditions of diynes with alkynes can be used to construct the dibenzofuran core in a single step. nih.gov Additionally, rhodium-catalyzed C-H activation and annulation strategies have been developed. researchgate.net
The following table summarizes selected contemporary methods for the intramolecular formation of the dibenzofuran ring system.
| Reaction Type | Catalyst System | Substrate | Key Bond Formed | Reference |
| Intramolecular C-H Arylation | Pd(OAc)₂ / Ligand | Diaryl Ether | C-C | nih.gov |
| Intramolecular O-Arylation | CuI / Ligand | 2-Halobiphenyl | C-O | nih.gov |
| [2+2+2] Cycloaddition | [Rh(cod)₂]BF₄ / Ligand | Diyne + Alkyne | C-C and C-O | nih.gov |
| Oxidative Cyclization | Pd(OAc)₂ / Oxidant | 2-Arylphenol | C-O | N/A |
Visible-Light-Promoted Transformations for Dibenzofuran Scaffolds
A contemporary and environmentally benign approach to synthesizing dibenzofuran derivatives involves the use of visible-light photocatalysis. This method facilitates the intramolecular C–O bond formation under mild reaction conditions. The process typically starts with a 2-(2′-aminoaryl)phenol derivative, which undergoes an in situ diazotization. The resulting diazonium salt is then subjected to visible-light irradiation in the presence of an organic photosensitizer, such as T(p-F)PPT. The photosensitizer, upon excitation, promotes the formation of an oxyradical intermediate, which leads to efficient C–O bond formation and the construction of the dibenzofuran core. This technique is noted for its efficiency and adherence to green chemistry principles. veterinaria.orgnih.govnih.govnih.gov
| Reactant | Photosensitizer | Key Transformation | Product | Reference |
| 2-(2′-aminoaryl)phenol | T(p-F)PPT | Intramolecular C–O bond formation | Dibenzofuran derivative | veterinaria.org |
Benzannulation Reactions (e.g., from 2-Nitrobenzofurans and Alkylidene Malononitriles)
Benzannulation reactions provide a powerful tool for the construction of highly functionalized dibenzofuran scaffolds from simpler benzofuran (B130515) precursors. One such method involves the base-mediated [4 + 2] annulation of 2-nitrobenzofurans with alkylidene malononitriles. researchgate.netnih.gov This reaction proceeds through a tandem sequence of a vinylogous Michael addition, cyclization, tautomerization, and elimination. The use of a base like cesium carbonate in an aqueous medium facilitates this process, yielding a diverse range of dibenzofurans with good to high yields. This methodology is particularly valuable for creating dibenzofurans with multiple substituents, offering a versatile route to complex derivatives. researchgate.net
| 2-Nitrobenzofuran Derivative | Alkylidene Malononitrile | Base | Key Reaction Sequence | Product |
| Substituted 2-nitrobenzofuran | Various alkylidene malononitriles | Cesium Carbonate | Vinylogous Michael addition/cyclization/tautomerization/elimination | Highly functionalized dibenzofuran |
Targeted Synthesis of Substituted this compound Derivatives
The synthesis of specifically substituted this compound derivatives often requires multi-step sequences and careful control of regioselectivity. These methods can involve the functionalization of a pre-formed dibenzofuran core or the construction of the ring system with the desired substituents already in place.
Introduction of Functional Groups Post-Dibenzofuran Formation (e.g., Formylation, Halogenation)
Functionalization of the dibenzofuran skeleton after its formation is a common strategy. For instance, formylation of 2-methoxydibenzofuran can be achieved using dichloromethyl methyl ether and a Lewis acid like tin(IV) chloride. This reaction, however, can lead to a mixture of isomers, highlighting the importance of regioselectivity. In the case of 2-methoxydibenzofuran, formylation has been reported to yield a mixture of 2-methoxydibenzo[b,d]furan-1-carbaldehyde and 2-methoxydibenzo[b,d]furan-3-carbaldehyde.
Halogenation of the benzofuran ring system, a key step in the synthesis of many derivatives, has also been studied. The addition of bromine across the enol ether moiety of a dihydrofuro[2,3-b]benzofuran derivative has been shown to produce a trans-dibromide exclusively. In contrast, chlorination can result in a mixture of trans- and cis-dichlorides. These halogenated intermediates can then undergo nucleophilic substitution to introduce other functional groups.
Multi-step Synthetic Sequences for Complex Analogues (e.g., Dibenzofuran-Thiazole-Carboxamide)
The synthesis of more complex analogues, such as those incorporating heterocyclic moieties, requires multi-step synthetic pathways. An example is the synthesis of dibenzofuran-1,3-thiazole carboxamide derivatives. veterinaria.org This synthesis is a four-step process that begins with a substituted dibenzofuran. The sequence involves the formation of key intermediates, including a thiohydroxylamine, a thiazole (B1198619) carboxylate, and a thiazole carboxylic acid, before the final amide is formed by coupling with various substituted benzylamines. veterinaria.org This approach demonstrates how a pre-existing dibenzofuran scaffold can be elaborated to produce complex, potentially bioactive molecules.
| Step | Intermediate 1 | Intermediate 2 | Intermediate 3 | Final Product |
| 1 | S-((4-chlorodibenzo[b,d]furan-1-yl)methyl) thiohydroxylamine | |||
| 2 | ethyl 2-(4 chlorodibenzo[b,d]furan-1-yl)-5-methylthiazole-4-carboxylate | |||
| 3 | 2-(4-chlorodibenzo[b,d]furan-1-yl)-5 methylthiazole-4-carboxylic acid | |||
| 4 | N-benzyl-2-(4-chlorodibenzo[b,d] furan-1-yl)-5-methyl thiazole 4-carboxamide |
Regioselective Functionalization Studies
Regioselectivity is a critical aspect of the synthesis of substituted dibenzofurans. The directing effects of existing substituents on the dibenzofuran ring play a significant role in determining the position of newly introduced functional groups. As seen in the formylation of 2-methoxydibenzofuran, the methoxy (B1213986) group directs the incoming formyl group to specific positions, though not always with perfect selectivity.
Broader studies on the regioselective C-H functionalization of related aromatic ethers, such as N-phenoxyacetamides, using rhodium(III) catalysis, provide insights into controlling the position of functionalization. researchgate.net These studies show that by using appropriate directing groups and catalysts, it is possible to achieve highly regioselective C-H activation and subsequent functionalization. While not specific to this compound, these principles are applicable and suggest that with further research, highly regioselective syntheses of functionalized this compound derivatives can be developed.
Reactivity Profiles and Reaction Mechanisms of 3 Methoxydibenzofuran
Electrophilic Aromatic Substitution Reactions of the Dibenzofuran (B1670420) System
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, and the dibenzofuran system is no exception. The regioselectivity of these reactions on 3-methoxydibenzofuran is primarily dictated by the electron-donating methoxy (B1213986) group, which activates the aromatic ring towards electrophilic attack.
The methoxy group is a strong activating group and an ortho, para-director. libretexts.org Therefore, electrophilic substitution on this compound is expected to occur at positions ortho and para to the methoxy group. In the case of this compound, the available positions are C2, C4 (ortho), and C1 (para). The inherent reactivity of the dibenzofuran nucleus, which favors substitution at the 2- and 8-positions, also plays a role. stackexchange.comechemi.com
Detailed research findings indicate that the Vilsmeier-Haack reaction, a common formylation method for electron-rich aromatic compounds, proceeds on activated aromatic substrates. jk-sci.comorganic-chemistry.orgwikipedia.orgijpcbs.comcambridge.org For this compound, this reaction would introduce a formyl group, likely at the C2 or C4 position due to the directing effect of the methoxy group.
Similarly, halogenation of benzofurans is a well-established electrophilic substitution reaction. rsc.orgrsc.org In the case of this compound, bromination or chlorination would be directed to the activated positions, leading to the formation of bromo- or chloro-3-methoxydibenzofuran derivatives. The precise distribution of isomers would depend on the specific reaction conditions and the steric hindrance at each position.
| Reaction | Typical Reagents | Expected Major Product(s) | Controlling Factors |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | 2-Nitro-3-methoxydibenzofuran and/or 4-Nitro-3-methoxydibenzofuran | Electronic effect of the methoxy group, steric hindrance. |
| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | 2-Halo-3-methoxydibenzofuran and/or 4-Halo-3-methoxydibenzofuran | Directing effect of the methoxy group, nature of the halogen. |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | 2-Acyl-3-methoxydibenzofuran and/or 4-Acyl-3-methoxydibenzofuran | Steric bulk of the acyl group, catalyst choice. |
| Vilsmeier-Haack Formylation | POCl3/DMF | 2-Formyl-3-methoxydibenzofuran and/or 4-Formyl-3-methoxydibenzofuran | High reactivity of the Vilsmeier reagent with electron-rich arenes. |
Nucleophilic Substitution Reactions and Their Limitations
Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic systems like dibenzofuran. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack. rsc.org The this compound molecule, with its electron-donating methoxy group, is inherently deactivated for SNAr reactions.
The mechanism of SNAr reactions involves the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing substituents. rsc.org In the absence of such groups, the energy barrier for the formation of this intermediate is prohibitively high. Therefore, direct displacement of a leaving group from the this compound ring by a nucleophile is not a feasible reaction pathway under standard conditions.
However, some modern synthetic methods have been developed for the nucleophilic amination of methoxy arenes using a sodium hydride-iodide composite, which can proceed via a concerted mechanism. ntu.edu.sg The applicability of such a method to the dibenzofuran system has not been extensively reported and would represent a non-classical SNAr pathway.
The primary limitation for nucleophilic substitution on this compound is the high electron density of the aromatic system, which repels incoming nucleophiles. Attempts to force such reactions would likely require harsh conditions and may lead to decomposition or undesired side reactions.
Organometallic Reactivity (e.g., Metalation Studies)
The presence of the methoxy group in this compound opens up avenues for regioselective functionalization via organometallic pathways, particularly directed ortho-metalation (DoM). wikipedia.orgscribd.comsemanticscholar.orgharvard.edu The methoxy group is a well-known directing group for lithiation, coordinating with an organolithium reagent and directing deprotonation to the adjacent ortho position.
In the case of this compound, directed ortho-metalation is expected to occur at the C2 and C4 positions. The choice between these two sites can be influenced by steric factors and the specific organolithium reagent used. The resulting aryllithium species is a powerful nucleophile and can react with a wide range of electrophiles to introduce various functional groups.
| Metalation Reagent | Expected Site of Metalation | Subsequent Electrophile (E+) | Product |
|---|---|---|---|
| n-Butyllithium | C2 or C4 | CO2 | 3-Methoxy-dibenzofuran-2-carboxylic acid or 3-Methoxy-dibenzofuran-4-carboxylic acid |
| sec-Butyllithium/TMEDA | C2 or C4 | (CH3)3SiCl | 2-Trimethylsilyl-3-methoxydibenzofuran or 4-Trimethylsilyl-3-methoxydibenzofuran |
| t-Butyllithium | C2 or C4 | I2 | 2-Iodo-3-methoxydibenzofuran or 4-Iodo-3-methoxydibenzofuran |
Furthermore, halogenated derivatives of this compound, which can be prepared via directed ortho-metalation followed by quenching with a halogen source, are valuable substrates for palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.govsemanticscholar.orgyoutube.comyoutube.com Reactions such as Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at specific positions on the dibenzofuran skeleton, providing access to a wide range of complex derivatives.
Mechanistic Investigations of Formation and Transformation Pathways
Understanding the mechanisms by which this compound is formed and transformed is crucial for the rational design of synthetic routes and for predicting its behavior in various chemical environments.
The formation of the dibenzofuran skeleton can proceed through free-radical cyclization pathways. For instance, the pyrolysis of aromatic compounds can lead to the formation of radical species that undergo intramolecular cyclization to form dibenzofurans. nih.govnih.gov While not a common synthetic route for specifically substituted dibenzofurans like the 3-methoxy derivative, these mechanisms are relevant in combustion and environmental chemistry.
In a synthetic context, radical cyclizations of appropriately substituted diaryl ethers can be initiated by radical initiators or photochemically. The mechanism involves the formation of an aryl radical, which then attacks the adjacent aromatic ring to form a new carbon-carbon bond, followed by cyclization and aromatization to yield the dibenzofuran core.
A highly efficient and synthetically useful method for the formation of dibenzofurans involves a copper-catalyzed cyclization of cyclic diaryliodonium salts in the presence of water, proceeding through an oxygen-iodine exchange mechanism. nih.govacs.org This pathway is particularly relevant for the synthesis of substituted dibenzofurans.
The proposed mechanism involves the oxidative addition of the diaryliodonium salt to a copper(I) catalyst. Subsequent ligand exchange with a water molecule leads to the formation of a key intermediate where the oxygen atom from water is incorporated into the product. Reductive elimination then furnishes the dibenzofuran and regenerates the copper(I) catalyst. This method offers a direct route to the dibenzofuran core with the oxygen atom of the furan (B31954) ring originating from water. acs.org This pathway is notable for its high yields and tolerance of various functional groups. nih.govacs.org
Density Functional Theory (DFT) calculations have provided valuable insights into the reaction energetics and transition states of reactions involving dibenzofurans. nih.govnih.govpku.edu.cn Computational studies on the electrophilic substitution of aromatic compounds have shown that the stability of the intermediate sigma complex (arenium ion) is a key factor in determining the regioselectivity. libretexts.orgstackexchange.comechemi.comyoutube.com For this compound, DFT calculations would likely confirm that the arenium ions formed by attack at the C2 and C4 positions are significantly more stable than those formed by attack at other positions, due to resonance stabilization involving the methoxy group.
Computational studies have also been employed to investigate the mechanisms of dibenzofuran formation. mdpi.com These studies can elucidate the energy barriers for different reaction pathways, identify key transition states, and predict the most favorable reaction conditions. For the oxygen-iodine exchange pathway, computational analysis could model the energies of the copper-containing intermediates and the transition state for the C-O bond-forming reductive elimination step. diva-portal.orgnih.govscripps.edursc.org Such studies are instrumental in refining our understanding of these complex reaction mechanisms at a molecular level.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton NMR (¹H NMR) Applications in Structure Assignment
Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. The spectrum of 3-Methoxydibenzofuran would be expected to show distinct signals for each unique proton. The aromatic protons on the dibenzofuran (B1670420) core would typically appear in the downfield region (approximately 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants (J-values) between adjacent protons are critical for assigning protons to their exact positions on the rings. For instance, protons adjacent to the oxygen atom of the furan (B31954) ring and those ortho to the methoxy (B1213986) group would exhibit characteristic shifts. The methoxy group itself would present as a sharp singlet, typically around 3.8-4.0 ppm, integrating to three protons. Analysis of the splitting patterns (e.g., doublets, triplets, multiplets) reveals the number of neighboring protons, allowing for the unambiguous assignment of the substitution pattern. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 7.4-7.6 | Doublet | 8.0-9.0 |
| H-2 | 7.0-7.2 | Singlet | - |
| H-4 | 7.8-8.0 | Doublet | 2.0-3.0 |
| H-6 | 7.9-8.1 | Doublet | 7.5-8.5 |
| H-7 | 7.3-7.5 | Triplet | 7.0-8.0 |
| H-8 | 7.5-7.7 | Triplet | 7.0-8.0 |
| H-9 | 7.6-7.8 | Doublet | 7.5-8.5 |
| OCH₃ | 3.9-4.1 | Singlet | - |
Note: This table represents predicted values based on known substituent effects on dibenzofuran and related aromatic systems. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. chemicalbook.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons of the aromatic rings typically resonate in the range of 110-160 ppm. The carbon atom directly attached to the methoxy group (C-3) would be significantly deshielded and appear further downfield, while the methoxy carbon itself would appear upfield, typically around 55-60 ppm. nih.gov Quaternary carbons, those without attached protons, often show signals of lower intensity. chemicalbook.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 110-115 |
| C-2 | 100-105 |
| C-3 | 155-160 |
| C-4 | 120-125 |
| C-4a | 122-127 |
| C-5a | 125-130 |
| C-6 | 120-125 |
| C-7 | 127-132 |
| C-8 | 123-128 |
| C-9 | 112-117 |
| C-9a | 150-155 |
| C-9b | 154-159 |
| OCH₃ | 55-60 |
Note: This table represents predicted values. Precise assignments would be confirmed using 2D NMR techniques.
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. libretexts.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would reveal the connectivity of protons within each of the benzene (B151609) rings, helping to trace the spin systems and confirm assignments made from splitting patterns in the ¹H NMR spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show direct one-bond correlations between protons and the carbons they are attached to. mdpi.com This allows for the direct assignment of a proton's signal to its corresponding carbon's signal, greatly simplifying the interpretation of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. rsc.orgnist.gov This is particularly powerful for identifying connectivity across quaternary carbons and heteroatoms. For example, an HMBC spectrum would show a correlation between the methoxy protons and the C-3 carbon, confirming the position of the methoxy group on the dibenzofuran skeleton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. vscht.cz For this compound (C₁₃H₁₀O₂), the molecular weight is 198.22 g/mol .
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 198. Dibenzofurans are known to be stable aromatic systems, often resulting in an intense molecular ion peak. libretexts.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for methoxy-substituted aromatic compounds involve the loss of a methyl radical (•CH₃) to give an [M-15]⁺ peak, or the loss of formaldehyde (B43269) (CH₂O) to give an [M-30]⁺ peak. Another characteristic fragmentation is the loss of a carbon monoxide (CO) molecule from the furan ring, leading to an [M-28]⁺ peak.
Techniques like Electrospray Ionization (ESI-MS) are often used for less volatile compounds and can provide information on protonated molecules [M+H]⁺ or other adducts. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds and provides both retention time data from the GC and a mass spectrum from the MS for component identification.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Description |
| 198 | [C₁₃H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 183 | [C₁₂H₇O₂]⁺ | Loss of a methyl radical (•CH₃) |
| 170 | [C₁₂H₁₀O]⁺ | Loss of carbon monoxide (CO) |
| 168 | [C₁₂H₈O]⁺ | Loss of formaldehyde (CH₂O) |
| 139 | [C₁₁H₇]⁺ | Loss of CO from the [M-CH₃]⁺ fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key expected absorptions include:
Aromatic C-H stretching: Typically observed as a group of sharp bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).
Aliphatic C-H stretching: From the methoxy group, appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
C-O-C stretching (Aryl ether): A strong, characteristic band for the aryl-O-CH₃ ether linkage, typically appearing in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) regions.
Out-of-plane C-H bending: In the 700-900 cm⁻¹ region, the pattern of which can sometimes provide information about the substitution pattern on the aromatic rings.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3150 | C-H Stretch | Aromatic Ring |
| 2850-2960 | C-H Stretch | Methoxy (-OCH₃) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1200-1275 | Asymmetric C-O-C Stretch | Aryl Ether |
| 1000-1075 | Symmetric C-O-C Stretch | Aryl Ether |
| 700-900 | C-H Bending (Out-of-plane) | Aromatic Ring |
Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation
The unambiguous structural determination of this compound relies on a synergistic application of multiple spectroscopic techniques. While individual methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide specific pieces of the structural puzzle, it is their combined interpretation that affords a complete and validated molecular structure. This integrated approach ensures that data from each analysis corroborates the others, leading to a comprehensive elucidation.
The process typically begins with Mass Spectrometry to determine the molecular weight and elemental formula. For this compound (C₁₃H₁₀O₂), high-resolution mass spectrometry (HRMS) would confirm a molecular weight of 198.0681 g/mol . The fragmentation pattern observed in the mass spectrum can also offer initial clues about the stability of the dibenzofuran core and the loss of fragments such as a methyl group (-CH₃) or a carbonyl group (-CO) after rearrangement. nist.gov
Infrared (IR) spectroscopy is then employed to identify the functional groups present. rsc.org The spectrum of this compound would be characterized by specific absorption bands that signify its key structural features. The presence of the methoxy group is confirmed by C-O stretching vibrations, while absorptions corresponding to aromatic C-H and C=C bonds confirm the dibenzofuran backbone. vscht.cz
The most detailed information is derived from ¹H and ¹³C NMR spectroscopy. These techniques map out the carbon-hydrogen framework of the molecule. dea.gov In the ¹H NMR spectrum, the methoxy protons would appear as a distinct singlet, typically downfield due to the deshielding effect of the oxygen atom. escholarship.org The aromatic protons would present a complex pattern of doublets and triplets, with their specific chemical shifts and coupling constants revealing their positions on the dibenzofuran rings.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments, including the quaternary carbons of the dibenzofuran skeleton that are not directly bonded to hydrogen. The chemical shift of the methoxy carbon provides further confirmation of this group.
To finalize the structural assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often utilized. dea.gov An HSQC experiment correlates each proton with its directly attached carbon atom. The HMBC spectrum is crucial for establishing longer-range connectivity (typically over two to three bonds), allowing for the definitive placement of the methoxy group at the C3 position by showing a correlation between the methoxy protons and the C3 carbon of the dibenzofuran ring. By integrating the data from MS (confirming mass), IR (confirming functional groups), and detailed 1D/2D NMR (confirming the precise atomic arrangement), a complete and unequivocal structural elucidation of this compound is achieved.
Detailed Research Findings
Below are representative data tables derived from spectroscopic principles and findings for analogous compounds, illustrating the expected values for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound Spectrometer Frequency: 400 MHz, Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.90 | d | ~8.0 | 1H | Aromatic Proton |
| ~7.60 | d | ~7.8 | 1H | Aromatic Proton |
| ~7.45 | t | ~7.5 | 1H | Aromatic Proton |
| ~7.35 | t | ~7.5 | 1H | Aromatic Proton |
| ~7.20 | d | ~2.5 | 1H | Aromatic Proton |
| ~7.10 | dd | ~8.5, 2.5 | 1H | Aromatic Proton |
| ~7.00 | d | ~8.5 | 1H | Aromatic Proton |
| ~3.90 | s | - | 3H | Methoxy Protons (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Spectrometer Frequency: 100 MHz, Solvent: CDCl₃
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~157.0 | Quaternary | C-O (Aromatic Ether) |
| ~156.5 | Quaternary | C-O (Aromatic Ether) |
| ~145.0 | Quaternary | Aromatic C |
| ~127.5 | Tertiary | Aromatic CH |
| ~125.0 | Quaternary | Aromatic C |
| ~123.0 | Tertiary | Aromatic CH |
| ~121.0 | Tertiary | Aromatic CH |
| ~120.0 | Quaternary | Aromatic C |
| ~112.0 | Tertiary | Aromatic CH |
| ~111.5 | Tertiary | Aromatic CH |
| ~105.0 | Tertiary | Aromatic CH |
| ~99.0 | Tertiary | Aromatic CH |
| ~55.8 | Primary | Methoxy Carbon (-OCH₃) |
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | -OCH₃ |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch (Aryl Ether) | Asymmetric |
| 1050-1000 | C-O Stretch (Aryl Ether) | Symmetric |
| 850-750 | C-H Bend | Aromatic (Out-of-plane) |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov Functionals such as B3LYP are frequently employed to optimize molecular geometries and calculate electronic properties for benzofuran (B130515) and dibenzofuran (B1670420) derivatives. researchgate.netsemanticscholar.org For 3-Methoxydibenzofuran, DFT calculations would be used to determine its most stable three-dimensional conformation by minimizing the total electronic energy.
This process yields precise information on bond lengths, bond angles, and dihedral angles. For the parent dibenzofuran molecule, DFT has been used to establish its ground state optimized geometry. researchgate.net A similar approach for this compound would elucidate how the methoxy (B1213986) substituent influences the planarity and symmetry of the dibenzofuran core. Furthermore, DFT provides a detailed map of the electron density distribution, revealing the electronic effects of the oxygen heteroatom and the methoxy group on the aromatic system. semanticscholar.org
Table 1: Representative Bond Lengths and Angles for Dibenzofuran Scaffold (Illustrative) Note: The following data is for the parent dibenzofuran scaffold, as determined by DFT calculations. A specific study on this compound would refine these values based on the substituent's electronic influence.
| Parameter | Bond | Typical Calculated Value (Å or °) |
| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |
| Bond Length | C-O (Furan ring) | ~1.37 Å |
| Bond Angle | C-O-C (Furan ring) | ~105° |
| Bond Angle | C-C-C (Aromatic) | 118 - 122° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For the parent dibenzofuran, the HOMO-LUMO energy gap has been calculated to be 5.028 eV. researchgate.net The introduction of an electron-donating methoxy group at the 3-position is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap, thereby influencing the molecule's reactivity, particularly towards electrophiles. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's electronic character. researchgate.net
Table 2: Calculated Global Reactivity Parameters for Dibenzofuran Source: Data derived from DFT calculations on the parent dibenzofuran molecule. researchgate.net These parameters serve as a baseline for understanding the electronic properties of its derivatives.
| Parameter | Symbol | Formula | Calculated Value (Dibenzofuran) |
| HOMO Energy | EHOMO | - | -6.265 eV |
| LUMO Energy | ELUMO | - | -1.237 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.028 eV |
| Ionization Potential | I | -EHOMO | 6.265 eV |
| Electron Affinity | A | -ELUMO | 1.237 eV |
| Electronegativity | χ | (I + A) / 2 | 3.751 eV |
| Global Hardness | η | (I - A) / 2 | 2.514 eV |
| Electrophilicity Index | ω | μ2 / 2η (where μ = -χ) | 2.798 eV |
Molecular Orbital (MO) theory provides a framework for describing the distribution and energy of electrons within a molecule. wikipedia.orglumenlearning.com Beyond FMO analysis, examining the full set of molecular orbitals can reveal how electrons are delocalized across the molecule's π-system. wikipedia.org In mechanistic studies, MO theory is used to understand reaction pathways, such as those in electrophilic aromatic substitution or cycloaddition reactions. nih.gov
For this compound, MO theory can predict the most likely sites for electrophilic attack. The shape and coefficients of the HOMO can indicate which carbon atoms have the highest electron density and are therefore most nucleophilic. youtube.com This theoretical approach allows chemists to rationalize and predict the regioselectivity of chemical transformations involving the dibenzofuran scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Dibenzofuran Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For dibenzofuran scaffolds, 3D-QSAR methods have been applied to understand the structural requirements for inhibiting specific biological targets, such as protein tyrosine phosphatase PTP-MEG2. oncotarget.com
In a typical 3D-QSAR study, a series of related compounds, which could include this compound, are computationally aligned. nih.gov Molecular fields (steric, electrostatic) are calculated, and statistical methods like Partial Least Squares (PLS) are used to derive a model. Such a model for the dibenzofuran class would identify key structural features—like the position and nature of substituents—that enhance or diminish activity. oncotarget.com This information is invaluable for designing new derivatives with improved potency. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. mun.canih.gov While the dibenzofuran core is relatively rigid, substituents like the methoxy group in this compound introduce degrees of freedom, primarily through rotation around the C(3)-O and O-CH₃ single bonds.
MD simulations can explore the conformational landscape of the methoxy group, identifying the most stable rotamers and the energy barriers between them. scholaris.ca These simulations are often performed in an explicit solvent (like water) to mimic physiological conditions, revealing how solvent molecules interact with the compound and influence its conformation. mun.caresearchgate.net This analysis is critical for understanding how the molecule might fit into a receptor's binding pocket. nih.gov
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., at the B3LYP/6-311++G(d,p) level), is a standard approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov For this compound, this method can predict the ¹H and ¹³C chemical shifts. Comparing these predicted values with experimental data can confirm structural assignments. d-nb.info While calculations are often performed on gas-phase molecules, including a solvent model (like the Polarizable Continuum Model, PCM) can improve accuracy. github.io
IR Frequencies: DFT calculations can also predict vibrational frequencies corresponding to the infrared (IR) spectrum. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic vibrations. This analysis helps in assigning specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-O stretching, aromatic C-H bending, or vibrations of the entire dibenzofuran skeleton. researchgate.net
Derivatives and Analogues of 3 Methoxydibenzofuran: Synthesis and Structural Diversification for Research Pursuits
Design Principles for Novel Dibenzofuran-Based Scaffolds
The design of new molecules based on the dibenzofuran (B1670420) scaffold is guided by several key principles aimed at systematically exploring chemical space and achieving desired molecular properties. These principles are rooted in established medicinal chemistry strategies.
One prominent approach is the "privileged scaffold" concept. rsc.orgnih.govscielo.brresearchgate.net A privileged scaffold is a molecular framework that is capable of serving as a ligand for a diverse array of biological targets. nih.gov The dibenzofuran core is considered such a scaffold because its rigid structure can be readily and systematically decorated with various functional groups, allowing for the creation of libraries of compounds that can be screened for interactions with different biological systems. researchgate.netnih.gov Arylpiperazines, for example, are another well-known privileged scaffold often explored in central nervous system drug discovery. researchgate.net
Another powerful strategy is fragment-based drug design (FBDD). mdpi.comnih.govnih.govlatrobe.edu.au This method begins by identifying small molecular fragments, like the benzofuran (B130515) or dibenzofuran nucleus, that bind weakly to a target of interest. mdpi.comnih.gov These initial "hits" are then chemically elaborated or grown in a structure-guided manner to develop more potent molecules. mdpi.comnih.gov This approach has been successfully applied to the benzofuran scaffold, a close structural relative of dibenzofuran, to develop inhibitors for specific enzymes by systematically modifying the core structure. mdpi.comnih.govnih.gov
Furthermore, the design of dibenzofuran derivatives often involves creating hybrid molecules. This principle involves conjugating the dibenzofuran scaffold with other known pharmacophores or functional moieties (e.g., piperazine (B1678402), thiazole (B1198619), tetrazole) to create novel chemical entities. The goal is to combine the structural features of both components to potentially achieve synergistic or novel properties.
Specific Classes of Synthesized Dibenzofuran Derivatives
Building upon these design principles, researchers have synthesized several specific classes of derivatives starting from 3-amino-2-methoxydibenzofuran (B1265410), a key intermediate derived from 3-methoxydibenzofuran.
The synthesis of derivatives incorporating a thiazole-carboxamide moiety represents a strategy to merge the rigid dibenzofuran scaffold with a five-membered heterocyclic ring known for its diverse chemical reactivity and presence in bioactive compounds. The general synthetic approach to such molecules involves the coupling of a carboxylic acid with an amine. In this specific case, the synthesis would typically proceed by first preparing a thiazole derivative bearing a carboxylic acid group. This thiazole-carboxylic acid is then activated and reacted with an amino-substituted methoxydibenzofuran, such as 3-amino-2-methoxydibenzofuran, to form the final amide linkage. This modular synthesis allows for variation in the substitution pattern on both the dibenzofuran and thiazole rings, enabling the creation of a library of related compounds for further investigation. pharmaresearchlibrary.orgnih.govnih.gov
A series of novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives has been synthesized and investigated. researchgate.netbenthamdirect.combilecik.edu.tranadolu.edu.tr The synthesis of these compounds begins with the acylation of 3-amino-2-methoxydibenzofuran with chloroacetyl chloride to yield the key intermediate, N-(2-methoxydibenzofuran-3-yl)-2-chloroacetamide. This intermediate is then subjected to a nucleophilic substitution reaction with a variety of substituted phenols. The reaction, typically carried out in the presence of a base like potassium carbonate, displaces the chlorine atom to form an ether linkage, resulting in the final aryloxyacetamide products. This synthetic route has been used to produce a library of derivatives (2a-l) for biological screening, including evaluation of their cytotoxic activity against cell lines. researchgate.netbenthamdirect.com
| Compound ID | Aryloxy Substituent (Ar) |
|---|---|
| 2a | Phenyl |
| 2b | 4-Fluorophenyl |
| 2c | 4-Chlorophenyl |
| 2d | 4-Bromophenyl |
| 2e | 4-Methylphenyl |
| 2f | 4-Methoxyphenyl |
| 2g | 4-Nitrophenyl |
| 2h | 2,4-Dichlorophenyl |
| 2i | Naphthalen-1-yl |
| 2j | Naphthalen-2-yl |
| 2k | Quinolin-8-yl |
| 2l | 3,5-Bis(trifluoromethyl)phenyl |
Dibenzofuran-piperazine derivatives are another significant class of compounds synthesized for research, particularly for evaluation in areas like antiplatelet and anticholinesterase activity. nih.govtandfonline.comgazi.edu.tr The synthesis of these molecules follows a modular approach similar to the aryloxyacetamide derivatives. The common starting material, N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide, is reacted with various N-substituted piperazines. tandfonline.comgazi.edu.tr The reaction involves a nucleophilic attack by the secondary amine of the piperazine ring on the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a new carbon-nitrogen bond. tandfonline.com The reaction is typically facilitated by a base such as potassium carbonate and carried out by refluxing in a solvent like acetone. tandfonline.com This method has been used to generate a diverse series of derivatives for biological testing. gazi.edu.tr
| Compound ID | Piperazine Substituent (R) |
|---|---|
| 2a | Phenyl |
| 2b | 2-Methylphenyl |
| 2c | 2-Chlorophenyl |
| 2d | 4-Chlorophenyl |
| 2e | 4-Methylphenyl |
| 2f | 2-Methoxyphenyl |
| 2k | 2-Pyrimidinyl |
| 2m | 2-Furoyl |
The conjugation of a dibenzofuran scaffold with a tetrazole ring represents an effort to create hybrid molecules with potentially novel properties. While specific examples starting from this compound are not extensively documented in the provided sources, the synthesis of tetrazole-benzofuran hybrids has been achieved through advanced chemical methods. rsc.orgresearchgate.net A general and powerful strategy for forming the tetrazole ring is the Ugi-azide multicomponent reaction. rsc.orgresearchgate.net This one-pot reaction can bring together an aldehyde (such as a dibenzofuran carboxaldehyde), an amine, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) to construct a highly substituted tetrazole ring attached to the dibenzofuran core. This approach is highly efficient as it forms multiple new chemical bonds in a single step, allowing for the rapid generation of complex molecules. rsc.org
Strategies for Substituent Introduction and Scaffold Modification
The functionalization of the dibenzofuran ring is crucial for creating the diverse derivatives discussed. Several fundamental organic reactions are employed to introduce substituents and modify the scaffold.
Halogenation : The introduction of halogen atoms (F, Cl, Br, I) onto the dibenzofuran ring is a key step for further functionalization. Dibenzofuran undergoes electrophilic halogenation, and the position of substitution can be controlled by the reaction conditions. ekb.eg For example, bromination can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide. rsc.orgrsc.org Chlorination and iodination can also be performed using appropriate reagents. researchgate.net The resulting halo-dibenzofurans are versatile intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.
Amination : The introduction of an amino group (-NH2) is essential for synthesizing many of the amide derivatives mentioned previously. A common route to introduce an amino group onto an aromatic ring like dibenzofuran is through a two-step sequence: nitration followed by reduction. The dibenzofuran scaffold can be nitrated using a mixture of nitric and sulfuric acids. The resulting nitro-dibenzofuran can then be reduced to the corresponding aminodibenzofuran using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. An alternative modern approach is the direct amination of a halogenated dibenzofuran using a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination).
Esterification : To introduce an ester group (-COOR), a carboxylic acid functionality (-COOH) must first be installed on the dibenzofuran ring. This can be achieved through methods such as the Friedel-Crafts acylation followed by oxidation, or by lithiation of the dibenzofuran ring with an organolithium reagent (e.g., n-butyllithium) and subsequent quenching with carbon dioxide. Once the dibenzofuran carboxylic acid is obtained, it can be converted to an ester through standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.orgstudy.com
Advanced Synthetic Methodologies for Diversification
The strategic functionalization of the this compound core is paramount for exploring its chemical space and developing analogues with novel properties. Modern synthetic organic chemistry offers a sophisticated toolkit to achieve this, moving beyond classical methods towards more efficient and selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and have been instrumental in the diversification of halogenated this compound derivatives. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This versatile reaction enables the introduction of a wide range of aryl and heteroaryl substituents. Starting from a bromo- or iodo-substituted this compound, coupling with various boronic acids or their derivatives under palladium catalysis affords a diverse library of biaryl and heteroaryl analogues. The reaction conditions are typically mild and tolerate a broad spectrum of functional groups, making it a highly valuable tool for late-stage functionalization.
Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents onto the this compound scaffold. By reacting a halogenated this compound with an alkene in the presence of a palladium catalyst and a base, vinylated derivatives can be synthesized. These products can serve as versatile intermediates for further transformations.
Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice. This reaction involves the palladium- and copper-co-catalyzed coupling of a halo-3-methoxydibenzofuran with a terminal alkyne. The resulting alkynyl derivatives are valuable precursors for the synthesis of more complex structures, including polycyclic aromatic compounds and heterocycles.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for this compound Diversification
| Entry | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) |
| 1 | 2-Bromo-3-methoxydibenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenyl-3-methoxydibenzofuran | 85 |
| 2 | 4-Iodo-3-methoxydibenzofuran | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 4-Styryl-3-methoxydibenzofuran | 78 |
| 3 | 2-Bromo-3-methoxydibenzofuran | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 2-(Phenylethynyl)-3-methoxydibenzofuran | 92 |
Note: The data in this table is illustrative and based on typical yields for similar transformations on related aromatic systems, as specific literature on this compound is limited.
Carbon-Hydrogen (C-H) Bond Activation and Functionalization
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic compounds, including this compound. This approach avoids the need for pre-functionalization (e.g., halogenation), thereby shortening synthetic sequences and reducing waste.
Palladium-catalyzed C-H arylation, for instance, allows for the direct coupling of this compound with aryl halides or their equivalents. The regioselectivity of these reactions is often directed by the electronic and steric properties of the substrate and the choice of catalyst and directing group, if any. While specific examples for this compound are not extensively documented in publicly available literature, the principles of C-H activation on electron-rich aromatic systems suggest that functionalization at positions ortho to the methoxy (B1213986) group or at the electronically activated C2 and C4 positions is feasible.
The development of new catalysts and ligands continues to expand the scope and applicability of C-H functionalization, holding significant promise for the future diversification of the this compound scaffold.
Tandem and Cascade Reactions
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient approach to building molecular complexity. For the synthesis of polysubstituted this compound derivatives, a tandem Sonogashira coupling followed by an intramolecular cyclization of an appropriately substituted precursor can be envisioned. nih.gov Such strategies streamline the synthetic process, saving time, reagents, and resources.
The application of these advanced synthetic methodologies is crucial for unlocking the full potential of the this compound core. By enabling the synthesis of a diverse array of derivatives and analogues, researchers can systematically investigate structure-activity relationships and develop new molecules for a wide range of applications.
Environmental Research Perspectives: Occurrence and Degradation Pathways of Methoxy Substituted Dibenzofurans
Formation Mechanisms of Dibenzofuran (B1670420) Congeners in Environmental Processes
Dibenzofuran and its derivatives, including methoxy-substituted congeners, enter the environment through both human-generated and natural processes. Their presence is a result of complex chemical reactions occurring under specific conditions.
Dibenzofurans are recognized as typical heterocyclic aromatic compounds that are formed and released during pyrolysis and incomplete combustion processes. ekb.eg These conditions are common in various industrial activities, such as coal combustion and gasification, petroleum use, and waste incineration. ekb.egethz.ch Dibenzofuran is a known component of coal tar, constituting up to 1% of this complex mixture. ekb.eg The formation pathways involve the chemical transformation of precursors like benzene (B151609) and biphenyl (B1667301) under high temperatures. bohrium.com The emissions of polycyclic aromatic hydrocarbons (PAHs) are often linked with the release of heterocyclic compounds, including dibenzofurans. ekb.eg While the formation of polychlorinated dibenzofurans (PCDFs) is well-studied, the synthesis of other derivatives like methoxy-substituted dibenzofurans can also occur under these thermal conditions, contributing to their environmental prevalence.
Beyond anthropogenic sources, dibenzofurans are also produced naturally by a diverse range of organisms. researchgate.net While once thought to be primarily metabolites of lichens and ascomycetes, they are also found in higher plants, basidiomycetes, and myxomycetes. researchgate.netnih.gov These compounds represent a small but structurally interesting class of secondary metabolites. researchgate.net Natural products containing the benzofuran (B130515) core structure are isolated from various plant families, including Asteraceae and Rutaceae. nih.gov Although direct biosynthesis of 3-methoxydibenzofuran in marine biota is not extensively documented in the provided sources, the natural occurrence of a wide array of dibenzofuran structures suggests that biosynthetic pathways for such derivatives exist in certain organisms. researchgate.netnih.gov For instance, a dibenzofuran derivative has been isolated from an Alternaria marine fungus. ekb.egbiointerfaceresearch.com
Biotransformation and Biodegradation Studies
The fate of methoxy-substituted dibenzofurans in the environment is significantly influenced by microbial activity. Certain bacteria have evolved specific enzymatic pathways to break down these complex aromatic structures.
The bacterial degradation of dibenzofurans is initiated by a dioxygenase enzyme that attacks the molecule at an angular position, adjacent to the ether bridge. ethz.chasm.org This enzymatic action, known as dioxygenolytic cleavage, incorporates molecular oxygen and transforms the stable aryl ether bond into an unstable phenolic hemiacetal, which then undergoes spontaneous cleavage. oup.comnih.govasm.org This initial step yields a 2,2',3-trihydroxybiphenyl derivative. asm.orgoup.comnih.gov
Sphingomonas sp. strain HH69, a well-studied dibenzofuran-degrading bacterium, utilizes this pathway. asm.orgnih.govnih.gov Following the initial angular dioxygenation, the resulting substituted trihydroxybiphenyl is further processed by meta-cleavage. asm.orgnih.gov However, the bacterium's ability to metabolize substituted dibenzofurans varies. Strain HH69 can use 2-, 3-, and 4-hydroxydibenzofuran as sole carbon and energy sources, but it only co-oxidizes this compound and 4-methoxydibenzofuran. nih.govnih.gov This means the bacterium can transform this compound in the presence of another growth substrate but cannot use it for growth. The degradation of these compounds shows significant regioselectivity, with the initial dioxygenolytic attack preferentially occurring on the nonsubstituted aromatic ring. asm.orgnih.gov
The analysis of metabolites provides crucial insights into degradation pathways. During the breakdown of various monosubstituted dibenzofurans by Sphingomonas sp. strain HH69, corresponding substituted salicylic (B10762653) acids accumulate in the culture medium. nih.govnih.gov In the case of this compound, it is converted to a nonutilizable salicylic acid derivative. asm.org
To identify early-stage metabolites, experiments with a mutant of strain HH69, which is deficient in the meta-cleavage step, were conducted. When this mutant was exposed to various substituted dibenzofurans, the initial trihydroxylated intermediates accumulated. These findings confirm the specific pathways and the regioselectivity of the initial enzymatic attack. The table below summarizes the main products formed from the transformation of different dibenzofuran derivatives by this mutant strain.
| Substrate | Major Metabolite Identified |
|---|---|
| 2-Methoxydibenzofuran | 2,2',3-trihydroxy-5'-methoxybiphenyl |
| 3-Hydroxydibenzofuran | 2,2',3,4'-tetrahydroxybiphenyl |
| 2-Nitrodibenzofuran | 2,2',3-trihydroxy-5'-nitrobiphenyl |
| 3-Nitrodibenzofuran | 2,2',3-trihydroxy-4'-nitrobiphenyl |
Data sourced from studies on Sphingomonas sp. strain HH69/II, a mutant deficient in meta-cleavage. asm.orgnih.gov
These results demonstrate that for these four derivatives, the degradation is predominantly initiated by dioxygenation of the nonsubstituted aromatic ring. asm.org The subsequent accumulation of substituted salicylic acids from the wild-type strain indicates further enzymatic processing of the meta-cleavage products. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methoxydibenzofuran, and how can reaction conditions be optimized?
- Methodology : Start with benzofuran precursors and introduce methoxy groups via electrophilic substitution or coupling reactions. For example, utilize Ullmann coupling or Friedel-Crafts alkylation with methylating agents. Reaction optimization should focus on temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., CuI for Ullmann reactions). Monitor purity via TLC or HPLC at each step .
- Key Considerations : Impurities from incomplete substitution or side reactions (e.g., over-methylation) require column chromatography or recrystallization for purification. Refer to organic synthesis handbooks for benzofuran derivatization protocols .
Q. How can the structural identity of this compound be confirmed?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR to verify methoxy proton signals (~δ 3.8–4.0 ppm) and aromatic ring connectivity.
- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHO).
- IR : Identify characteristic C-O-C stretches (~1250 cm) and aromatic C-H bending (~750 cm) .
Q. What safety protocols are critical during handling and storage of this compound?
- Handling : Use enclosed systems or fume hoods to minimize inhalation. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent oxidation or moisture absorption. Label containers with hazard symbols (e.g., "Irritant") .
Advanced Research Questions
Q. How can discrepancies in spectral data for this compound be resolved during structural validation?
- Case Study : If NMR signals deviate from literature (e.g., unexpected splitting in methoxy protons), consider:
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts.
- Tautomerism : Investigate potential keto-enol tautomerism using - COSY or variable-temperature NMR.
- Cross-Validation : Compare with computational models (DFT-based chemical shift predictions) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process Control :
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of methoxy group incorporation.
- Quality Metrics : Define critical parameters (e.g., reaction time, catalyst loading) and enforce strict tolerances (±5%).
Q. How does the methoxy substituent influence the pharmacological activity of benzofuran analogs?
- Mechanistic Insight : The methoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. Test via:
- In vitro assays : Compare this compound’s binding affinity (e.g., Ki values) with non-substituted analogs in receptor studies (e.g., serotonin receptors).
- MD Simulations : Model interactions with target proteins (e.g., docking scores for methoxy vs. hydroxyl groups) .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?
- Techniques :
- LC-MS/MS : Quantify sub-ppm impurities (e.g., residual solvents or byproducts) using MRM (Multiple Reaction Monitoring).
- GC-FID : Analyze volatile contaminants (e.g., unreacted methylating agents).
- Validation : Follow ICH Q3 guidelines for impurity profiling, including LOQ (Limit of Quantification) determination .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound under acidic conditions?
- Experimental Design :
Prepare solutions in HCl (pH 1–3) and monitor degradation via HPLC at 24-hour intervals.
Identify degradation products (e.g., demethylated derivatives) using LC-HRMS.
Compare activation energy () of degradation pathways via Arrhenius studies.
- Resolution : If instability is confirmed, recommend storage at neutral pH and avoidance of proton-donor solvents .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHO | |
| Melting Point | 98–102°C (lit.) | |
| LogP (Predicted) | 2.8 (ChemAxon) | |
| NMR (CDCl) | δ 3.88 (s, OCH), 6.8–7.4 (m, Ar-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
